4-Bromo-1-(3,4-dimethylphenyl)butan-1-one
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Overview
Description
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15BrO It is a brominated derivative of butanone, featuring a bromine atom attached to the first carbon of the butanone chain and a 3,4-dimethylphenyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(3,4-dimethylphenyl)butan-1-one. This can be achieved through the following steps:
Starting Material: 1-(3,4-dimethylphenyl)butan-1-one.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light (hv) to facilitate the bromination reaction.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.
Purification: The crude product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar solvents (e.g., water, ethanol) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in aprotic solvents (e.g., ether, THF) under anhydrous conditions.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Corresponding substituted products (e.g., 4-hydroxy-1-(3,4-dimethylphenyl)butan-1-one).
Reduction: 4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol.
Oxidation: 4-Bromo-1-(3,4-dimethylphenyl)butanoic acid.
Scientific Research Applications
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,4-dimethylphenyl)butan-1-one
- 4-Bromo-1-(3,5-dimethylphenyl)butan-1-one
- 4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one
Uniqueness
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is unique due to the specific positioning of the bromine atom and the 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-(3,4-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAHFTGHLQRZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381982 |
Source
|
Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-93-0 |
Source
|
Record name | 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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